Cas no 885964-80-7 (3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid)
3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
- [1,1'-Biphenyl]-3-carboxylicacid, 3'-fluoro-4'-methoxy-
- 3-(3-FLUORO-4-METHOXYPHENYL)BENZOIC ACID
- 3-Fluoro-4-methoxybiphenyl-3-carboxylic acid
- 3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid
- [1,1'-Biphenyl]-3-carboxylic acid, 3'-fluoro-4'-methoxy-
- BS-23113
- 885964-80-7
- DTXSID40669514
- DB-348196
- EN300-1585775
- 3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
- CS-0213321
- 3'-Fluoro-4'-methoxy-biphenyl-3-carboxylic acid
- 3''-Fluoro-4''-methoxybiphenyl-3-carboxylic Acid
- 3'-fluoro-4'-methoxylbiphenyl-3-carboxylic acid
- MFCD06858733
- 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylicacid
- SCHEMBL5149280
- AKOS006122548
-
- MDL: MFCD06858733
- Inchi: 1S/C14H11FO3/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)
- InChI Key: GHGPUBRBMIRIRH-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(OC)C(F)=C2)=CC=CC(C(O)=O)=C1
Computed Properties
- Exact Mass: 246.06900
- Monoisotopic Mass: 246.06922237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53000
- LogP: 3.19950
3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019114372-10g |
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid |
885964-80-7 | 95% | 10g |
$400.00 | 2023-08-31 | |
| TRC | F595808-100mg |
3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid |
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$64.00 | 2023-05-18 | ||
| TRC | F595808-250mg |
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885964-80-7 | 250mg |
$81.00 | 2023-05-18 | ||
| TRC | F595808-500mg |
3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid |
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$121.00 | 2023-05-18 | ||
| TRC | F595808-1g |
3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid |
885964-80-7 | 1g |
$167.00 | 2023-05-18 | ||
| abcr | AB272197-1g |
3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, 95%; . |
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€178.00 | 2025-04-15 | |
| abcr | AB272197-5g |
3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, 95%; . |
885964-80-7 | 95% | 5g |
€450.00 | 2025-04-15 | |
| abcr | AB272197-1 g |
3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid; 95% |
885964-80-7 | 1g |
€178.00 | 2023-04-26 | ||
| abcr | AB272197-5 g |
3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid; 95% |
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€450.00 | 2023-04-26 | ||
| Enamine | EN300-1585775-250mg |
3-(3-fluoro-4-methoxyphenyl)benzoic acid |
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3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid Suppliers
3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid
3'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid: A Comprehensive Overview
3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid (CAS No. 885964-80-7) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique biphenyl structure, has garnered attention due to its potential applications in drug development and advanced materials. The biphenyl core of the molecule, combined with the fluoro and methoxy substituents, imparts distinctive electronic and steric properties that make it a valuable building block for various chemical syntheses.
The synthesis of 3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid involves a series of carefully designed organic reactions. Recent advancements in catalytic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the biphenyl framework. The introduction of the fluoro and methoxy groups is typically achieved through nucleophilic aromatic substitution or directed metallation strategies, depending on the specific conditions and desired regioselectivity.
The physical and chemical properties of 3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid are well-documented. Its molecular weight is approximately 296.2 g/mol, and it exists as a crystalline solid under standard conditions. The compound exhibits a melting point around 155°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. The presence of the carboxylic acid group confers acidic properties, with a pKa value in the range of 4.5–5.0, making it amenable to various functional group transformations.
Recent studies have highlighted the potential of 3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid in drug discovery efforts. Its structural features make it an attractive candidate for modulating biological targets such as G-protein coupled receptors (GPCRs) and kinase enzymes. For example, researchers have reported that derivatives of this compound exhibit potent inhibitory activity against certain oncogenic kinases, suggesting its utility in anticancer therapies. Additionally, the compound's ability to act as a ligand for metal ions has opened avenues for its application in metalloenzyme inhibition and catalysis.
In the realm of materials science, 3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid has been explored as a precursor for advanced materials such as liquid crystals and organic semiconductors. The biphenyl moiety contributes to π-conjugation, which is crucial for electronic communication in these materials. Recent research has demonstrated that derivatives of this compound can be incorporated into thin-film transistor (TFT) devices, exhibiting promising electronic properties suitable for flexible electronics applications.
The environmental impact and degradation pathways of 3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid have also been investigated. Studies indicate that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. This information is critical for assessing its ecological safety and ensuring sustainable practices in its production and use.
In conclusion, 3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid (CAS No. 885964-80-7) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and functionalization strategies, positions it as a valuable tool in drug discovery, materials science, and beyond. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.
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